2,3,5,6-Tetramethyl-4-nitroaniline
Description
2,3,5,6-Tetramethyl-4-nitroaniline is a nitroaromatic compound characterized by a central aniline ring substituted with four methyl groups (at positions 2, 3, 5, and 6) and a nitro group at position 2. The steric and electronic effects of the methyl substituents significantly influence its physicochemical properties, including solubility, thermal stability, and reactivity.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-7(3)10(12(13)14)8(4)6(2)9(5)11/h11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALLPDRKHGFBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157188 | |
| Record name | 2,3,5,6-Tetramethyl-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13171-61-4 | |
| Record name | NSC 97134 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002703374 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetramethyl-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Nitroaniline Derivatives
- Steric Effects : The tetramethyl groups in this compound induce significant steric hindrance, reducing reactivity in electrophilic substitution reactions compared to 4-nitroaniline or 3-methyl-4-nitroaniline.
- Twist Angles: Unlike 3,5-dichloro-4-nitroaniline (α = 64°) or N,N-difluoroamino-2,4,6-trinitrobenzene (α = 28–62°), the methyl groups in the target compound likely enforce a planar or near-planar geometry due to their electron-donating nature and symmetrical placement .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
- Solubility : The tetramethyl derivative exhibits lower water solubility than 4-nitroaniline due to increased hydrophobicity.
- Thermal Stability : Enhanced stability compared to 2,3,4,6-tetranitroaniline, which is prone to explosive decomposition .
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